

# Preclinical Profile of GSK3117391: A Myeloid-Targeted HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3117391 |           |
| Cat. No.:            | B607823    | Get Quote |

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered histone deacetylase (HDAC) inhibitor designed for targeted delivery to myeloid cells.[1] Its unique design, incorporating an Esterase-Sensitive Motif (ESM), allows for selective accumulation within monocytes and macrophages, which express high levels of the processing enzyme carboxylesterase-1 (CES1).[1][2] This targeted approach aims to enhance the therapeutic window by concentrating the inhibitor's activity in key immune cells while minimizing systemic exposure and associated toxicities often seen with non-targeted HDAC inhibitors.[1][3]

### **Mechanism of Action**

**GSK3117391** is a prodrug that, upon entering a CES1-expressing cell, is hydrolyzed into its active acid metabolite, HDAC189 (also known as GSK3339189).[1] This active metabolite is a potent, pan-HDAC inhibitor. Due to its charge, HDAC189 is less permeable and is effectively trapped within the target cells, leading to prolonged pharmacodynamic effects.[1] This selective retention results in sustained acetylation of histones and other proteins within monocytes, leading to the modulation of gene expression and anti-inflammatory effects, such as the inhibition of cytokine production.[1][3] A key finding from preclinical and clinical studies is the induction of a transient and reversible monocytopenia, linked to the downregulation of the colony-stimulating factor 1 receptor (CSF1R), a critical regulator of myeloid cell fate.[1][2]

# **In Vitro Activity**



The in vitro potency of **GSK3117391** and its active metabolite has been demonstrated in various assays. Both the parent ester and its acid metabolite exhibit sub-micromolar HDAC inhibitory activity.[1]

| Compound                       | Assay                                                        | IC50 (nM)                            |
|--------------------------------|--------------------------------------------------------------|--------------------------------------|
| GSK3117391 (ESM-<br>HDAC391)   | HeLa cell nuclear extract fluorometric assay                 | 55                                   |
| HDAC189 (GSK3339189)           | HeLa cell nuclear extract fluorometric assay                 | 54                                   |
| GSK3117391 (ESM-<br>HDAC391)   | Inhibition of TNF-α production in LPS-stimulated whole blood | Potent (specific value not provided) |
| HDAC935 (non-targeted control) | Inhibition of TNF-α production in LPS-stimulated whole blood | Less potent than GSK3117391          |

#### In Vivo Studies

Preclinical evaluation in a transgenic mouse model with low levels of the murine CES1 equivalent (CES1/Es1elo) was conducted to characterize the in vivo effects of **GSK3117391**.[1] These studies confirmed the compound's ability to induce monocyte depletion.

| Animal Model     | Dosing                                          | Key Findings                                                                         |
|------------------|-------------------------------------------------|--------------------------------------------------------------------------------------|
| CES1/Es1elo mice | 10 mg/mL, single or double intraperitoneal dose | Significant reduction in total circulating monocytes at 6 and 24 hours post-dose.[1] |
| CES1/Es1elo mice | Not specified                                   | Monocyte depletion is linked to<br>the loss of CSF1R on<br>circulating cells.[1][2]  |

## **Pharmacokinetics**

A Phase 1, first-in-human study in healthy male volunteers revealed that **GSK3117391** has a transient systemic exposure.[2][3]



| Parameter                              | Value             |
|----------------------------------------|-------------------|
| Plasma half-life                       | 21-30 minutes     |
| Acid metabolite retention in monocytes | At least 12 hours |

## **Experimental Protocols**

HDAC Inhibition Assay: The inhibitory activity of **GSK3117391** and HDAC189 was assessed using a fluorometric assay with HeLa cell nuclear extract as the source of HDAC enzymes. The assay measures the deacetylation of a fluorogenic substrate. Preclinical data were fitted using a nonlinear regression curve fit (log [inhibitor] vs. response analysis-variable slope [4 parameters]).[1]

Cellular Acetylation Assay in Whole Blood: Human whole blood was incubated with varying concentrations of **GSK3117391** (10  $\mu$ M-1.5 nM in 0.7% DMSO) for 4 hours.[1] Following incubation, red blood cells were lysed, and leukocyte populations were fixed. Fc receptors were blocked, and cells were stained with fluorescently-labeled antibodies to identify specific leukocyte populations. Cells were then permeabilized and stained with an anti-acetyl-lysine antibody to measure intracellular acetylation levels by flow cytometry.[1]

Cytokine Inhibition Assay: The effect of **GSK3117391** on cytokine production was measured in human whole blood stimulated with lipopolysaccharide (LPS). The concentration-dependent inhibition of Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ) was quantified to assess the anti-inflammatory activity of the compound.[1]

In Vivo Monocyte Depletion Study: CES1/Es1elo mice were administered single or multiple doses of 10 mg/mL **GSK3117391** or vehicle via intraperitoneal injection. Blood samples were collected at 6 and 24 hours post-dosing. Total circulating monocytes and monocyte subpopulations (Ly6Chi, Ly6Clo, and Ly6Cint) were quantified using flow cytometry to determine the extent and time course of monocyte depletion.[1]

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of **GSK3117391** in target myeloid cells.





Click to download full resolution via product page

Caption: Workflow for measuring intracellular acetylation in whole blood.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopaenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of GSK3117391: A Myeloid-Targeted HDAC Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607823#gsk3117391-preclinical-data-summary]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com